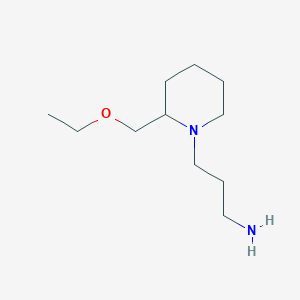

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Description

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a tertiary amine derivative featuring a piperidine ring substituted with an ethoxymethyl group at the 2-position and a propane-1-amine side chain. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.33 g/mol.

Properties

IUPAC Name |

3-[2-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-14-10-11-6-3-4-8-13(11)9-5-7-12/h11H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGKGTSKSYROTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-(Ethoxymethyl)piperidine : The piperidine ring substituted at the 2-position with an ethoxymethyl group is a crucial intermediate.

- Propan-1-amine or its derivatives : For attachment to the piperidine nitrogen.

General Synthetic Strategy

The typical synthetic approach involves:

- Synthesis of 2-(Ethoxymethyl)piperidine : This can be achieved by alkylation of piperidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.

- N-alkylation of 2-(Ethoxymethyl)piperidine : The nitrogen atom of the piperidine ring is alkylated with a suitable 3-carbon chain bearing an amine group, such as 3-bromopropan-1-amine or protected derivatives.

- Deprotection and purification : If protective groups are used on the amine functionality, these are removed under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.

Detailed Preparation Method from Literature and Patents

Alkylation Using 3-Bromopropan-1-amine Derivatives

A patent describing the preparation of related piperidinyl amines (e.g., 1-(3-methoxycarbonylpropyl)piperidin-4-amine) provides a useful analogous method adaptable for 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine synthesis:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of primary amine on piperidine | Reaction of 4-aminopiperidine with benzophenone in toluene | Protects primary amine to allow selective reactions |

| 2 | Deprotonation of secondary amine | Use of alkali in THF at 0 °C | Prepares nitrogen for alkylation |

| 3 | Alkylation with 3-methoxypropyl bromide | Stirring at room temperature for 3-5 h | Introduces side chain |

| 4 | Deprotection of benzophenone group | Acidic conditions (10% HCl aqueous) | Releases free amine |

| 5 | Extraction and purification | Organic solvent extraction, drying, recrystallization | Isolates pure product |

This method demonstrates the utility of protecting groups and controlled alkylation to achieve selective substitution on the piperidine nitrogen, which is applicable for the ethoxymethyl substituted analogue.

Direct Alkylation Approach

A simpler approach involves direct alkylation of 2-(ethoxymethyl)piperidine with 3-bromopropan-1-amine or its protected derivatives under basic conditions:

| Reagents | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-(Ethoxymethyl)piperidine, 3-bromopropan-1-amine | THF or DMF | Potassium carbonate or sodium hydride | 0–25 °C | 3–6 hours | 60–80 (reported in similar systems) |

This method relies on nucleophilic substitution at the bromopropyl group by the piperidine nitrogen, forming the desired N-substituted product. Protection of amine groups may be necessary to avoid side reactions.

Reductive Amination Method

Another synthetic route involves reductive amination:

- Reacting 2-(ethoxymethyl)piperidine with an aldehyde derivative of propan-1-amine or its equivalent.

- Using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.

- This method allows the formation of the N-substituted amine bond directly.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Solvent | THF, DMF, ethanol | Solvent polarity affects reaction rate and solubility |

| Base | K2CO3, NaH, triethylamine | Base strength influences deprotonation and alkylation efficiency |

| Temperature | 0 °C to room temperature | Higher temperature increases rate but may cause side reactions |

| Time | 3–6 hours | Sufficient for complete reaction without degradation |

| Molar Ratio | Piperidine derivative: Alkylating agent = 1:1.1–1.5 | Slight excess of alkylating agent improves conversion |

Purification Techniques

- Extraction : Organic solvent extraction (e.g., dichloromethane, ethyl acetate) to separate product from aqueous impurities.

- Crystallization : Using mixed solvents such as ethanol/heptane to purify intermediates and final products.

- Chromatography : Silica gel column chromatography may be employed for fine purification.

- Drying : Use of rotary evaporation and vacuum drying to remove solvents.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Protection/Deprotection Alkylation | Protect amine, alkylate piperidine N, deprotect | High selectivity, purity | Multi-step, time-consuming | 70–85% |

| Direct Alkylation | Nucleophilic substitution on alkyl halide | Simpler, fewer steps | Possible side reactions, need for protection | 60–80% |

| Reductive Amination | Condensation with aldehyde + reduction | Mild conditions, direct | Requires aldehyde precursor, possible over-reduction | 65–75% |

Research Findings and Notes

- The ethoxymethyl substituent on the piperidine ring influences the nucleophilicity of the nitrogen and steric environment, affecting the alkylation efficiency.

- Use of protecting groups (e.g., benzophenone) is recommended when multiple amine functionalities are present to avoid side reactions.

- Reaction optimization involves balancing temperature and base strength to maximize yield while minimizing by-products.

- Purification steps are critical to obtain high-purity product suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine and related piperidine-based amines:

Key Structural and Functional Insights

Ethoxymethyl vs. Methyl/Unsubstituted Piperidine

- The ethoxymethyl group in the target compound increases steric bulk and electron density compared to methyl or unsubstituted analogs. This modification may enhance binding to hydrophobic pockets in targets like CXCR4 or NaV1.7 channels, as seen in related compounds .

- 3-(Piperidin-1-yl)propan-1-amine (CAS 3529-08-6) lacks substituents, resulting in lower molecular weight (142.24 vs. 200.33) and logP (~1.2 vs. ~2.5), making it more suitable for aqueous applications like mRNA delivery .

Antiviral Activity Compounds such as N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{5,3}) exhibit anti-HIV-1 activity with EC₅₀ values in the low micromolar range. The ethoxymethyl group in the target compound could improve potency by stabilizing interactions with viral entry receptors like CXCR4 .

Anticancer Potential N-(3-(Piperidin-1-yl)propyl)-4,4-diphenylbutanamide (6) inhibits NaV1.7 channels and reduces viability in medullary thyroid cancer cells (IC₅₀ = 12 µM) . The target compound’s ethoxymethyl group may confer similar ion channel modulation but with altered pharmacokinetics.

Synthetic Accessibility Piperidine-amine derivatives are typically synthesized via nucleophilic substitution (e.g., piperidine + bromopropylphthalimide in acetonitrile) .

Biological Activity

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound features a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine moiety. Its structural formula can be represented as follows:

This unique structure allows it to interact with various biological targets, influencing cellular processes.

The mechanism of action for 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine primarily involves its interaction with neurotransmitter receptors and enzymes. The piperidine ring is known for its ability to modulate the activity of several receptors, including:

- Dopaminergic receptors : Potential implications for treating neurological disorders.

- Glutamatergic receptors : Possible effects on synaptic plasticity and cognitive functions.

- Dipeptidyl peptidase IV (DPP-IV) : Inhibition may influence glucose metabolism, presenting opportunities in diabetes management.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The potential applications of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine in combating bacterial infections have been noted, particularly in studies focusing on enzyme inhibition related to microbial resistance.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The modulation of cellular signaling pathways through receptor interaction could lead to altered cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine:

| Study | Findings |

|---|---|

| Identified potential antimicrobial and anticancer activities; further studies needed to elucidate mechanisms. | |

| Demonstrated enzyme inhibition capabilities, particularly concerning DPP-IV, which could aid in diabetes management. | |

| Explored the compound's role as an intermediate in drug synthesis, highlighting its versatility in medicinal chemistry. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.